cis-1,2,3,6-Tetrahydrophthalic anhydride

Catalog No.
S750372
CAS No.
935-79-5
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2,3,6-Tetrahydrophthalic anhydride

CAS Number

935-79-5

Product Name

cis-1,2,3,6-Tetrahydrophthalic anhydride

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+

InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N

SMILES

C1C=CCC2C1C(=O)OC2=O

Synonyms

(3aR,7aS)-rel-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione; cis-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione; cis- 4-Cyclohexene-1,2-dicarboxylic Anhydride; NSC 49672; cis-1,2,3,6-Tetrahydrophthalic Acid Anhydride; cis-4-Cyclohexene-1,2-dicarboxylic Ac

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O

The exact mass of the compound cis-1,2,3,6-Tetrahydrophthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49672. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-1,2,3,6-Tetrahydrophthalic anhydride (CAS 935-79-5) is a highly reactive cycloaliphatic anhydride primarily utilized as an epoxy curing agent, a monomer for unsaturated polyester resins, and a chemical intermediate for alkyd resins and plasticizers. Characterized by a six-membered ring containing one double bond, THPA offers a critical structural bridge between fully saturated aliphatic anhydrides and rigid aromatic anhydrides. In industrial procurement, it is valued for its moderate melting point (98–103 °C), which facilitates easier batch melting than heavier aromatic alternatives, and its ability to impart high crosslink density, thermal stability, and color retention to thermosetting polymers [1].

Substituting THPA with common aromatic alternatives like phthalic anhydride (PA) or fully saturated analogs like hexahydrophthalic anhydride (HHPA) fundamentally alters processability and final material properties. PA possesses a higher melting point (131 °C) and an aromatic ring that increases the risk of yellowing and UV degradation in coatings [1]. Conversely, while fully saturated HHPA offers lower melt viscosity and extreme UV resistance, it is generally more expensive and lacks the reactive double bond present in THPA, which is often required for secondary functionalization, grafting, or specific crosslinking mechanisms in advanced composite matrices. Furthermore, substituting THPA with linear aliphatic anhydrides (like dodecenylsuccinic anhydride, DDSA) drastically reduces the glass transition temperature and mechanical stiffness of the cured network, making them unsuitable for high-modulus structural applications [2].

Batch Processability: Melt Temperature Reduction vs. Phthalic Anhydride

In the industrial synthesis of alkyd and polyester resins, the melting point of the anhydride monomer directly dictates the energy input and cycle time required to achieve a homogeneous reaction mixture. THPA exhibits a melting point of approximately 100 °C, compared to 131 °C for phthalic anhydride (PA) [1]. This 30 °C reduction minimizes melt time in batch reactions and lowers the thermal stress on other sensitive formulation components, thereby improving overall manufacturing throughput.

Evidence DimensionMelting point for batch processing
Target Compound Data100 °C
Comparator Or BaselinePhthalic anhydride (131 °C)
Quantified Difference31 °C lower melting point
ConditionsStandard atmospheric pressure batch melting

Allows manufacturers to reduce energy consumption, shorten batch cycle times, and minimize thermal degradation during resin synthesis.

Thermomechanical Rigidity in Bio-Based Epoxy Networks

The cycloaliphatic structure of THPA imparts significant mechanical rigidity to cured epoxy networks compared to linear aliphatic anhydrides. When used to crosslink epoxidized linseed oil (ELO), THPA-cured systems demonstrate a storage modulus in the glassy plateau (-30 °C) of 2.1 to 2.4 GPa [1]. In contrast, curing with a linear aliphatic substituted anhydride like (2-dodecen-1-yl)succinic anhydride (DDSA) yields a storage modulus of only 1.1 GPa [1]. The rigid cyclohexene ring of THPA effectively doubles the mechanical stiffness of the resulting polymer matrix.

Evidence DimensionStorage modulus (E') in the glassy plateau
Target Compound Data2.1–2.4 GPa
Comparator Or Baseline(2-dodecen-1-yl)succinic anhydride (DDSA) (1.1 GPa)
Quantified DifferenceApproximately 2x higher storage modulus
ConditionsEpoxidized linseed oil (ELO) matrix cured with anhydride and 1-methylimidazole initiator

Proves THPA is essential for structural composites requiring high mechanical stiffness, where linear aliphatic curing agents would yield unacceptably soft materials.

Coating Durability: Hardness and Abrasion Resistance in UV-Curable Acrylates

Modifying bisphenol A epoxy acrylates with carboxyl-containing anhydrides improves their adhesion and mechanical properties. Studies show that epoxy acrylates modified with the rigid ring structure of THPA exhibit higher relative pencil hardness and abrasion performance compared to those modified with linear aliphatic anhydrides, such as butanedioic anhydride (BDA) or pentanedioic anhydride (PDA) [1]. The cyclic structure of THPA provides a denser, more rigid crosslinking network, translating directly to enhanced surface durability in cured films.

Evidence DimensionPencil hardness and abrasion resistance ranking
Target Compound DataHigh hardness and abrasion resistance (rigid cyclic structure)
Comparator Or BaselineButanedioic anhydride (BDA) / Pentanedioic anhydride (PDA) (lower hardness/abrasion resistance)
Quantified DifferenceSuperior mechanical film properties due to cyclic rigidity
ConditionsUV-cured bisphenol A epoxy acrylate films

Justifies the selection of THPA over cheaper linear anhydrides when formulating high-durability UV-curable wood, plastic, or metal coatings.

Optical Clarity: Initial Color and Color Retention in Polyesters

In the formulation of clear or light-colored polyester and alkyd resins, aromatic anhydrides like phthalic anhydride are prone to yellowing due to UV degradation and thermal oxidation. Replacing phthalic anhydride entirely with THPA prevents the formation of highly colored chromophores, yielding resins with superior initial optical clarity and color retention over time, even without the use of strict inert atmospheres during processing [1].

Evidence DimensionInitial color and color retention
Target Compound DataHigh color retention without inert atmosphere
Comparator Or BaselinePhthalic anhydride (PA) (prone to yellowing/requires inert gas)
Quantified DifferenceElimination of aromatic-induced yellowing
ConditionsPolyester resin synthesis and aging

Critical for procurement in the coatings and casting industries where optical clarity, non-yellowing behavior, and aesthetic longevity are strict product specifications.

High-Modulus Structural Epoxy Composites

Directly leveraging its ability to double the storage modulus compared to aliphatic alternatives (like DDSA), THPA is the optimal curing agent for rigid composite matrices, including bio-based epoxies, where high mechanical stiffness is required [1].

Energy-Efficient Alkyd and Polyester Resin Synthesis

Due to its 100 °C melting point, THPA is highly recommended for batch resin manufacturing processes looking to reduce melt times and lower thermal energy inputs compared to standard phthalic anhydride (131 °C) formulations[2].

Non-Yellowing Clear Coatings and Castings

Capitalizing on its superior initial color and color retention, THPA is an ideal substitute for phthalic anhydride in light-colored or optically clear polyester coatings, eliminating the need for expensive inert atmosphere controls during synthesis [2].

Durable UV-Curable Surface Coatings

Because its rigid cycloaliphatic ring enhances pencil hardness and abrasion resistance, THPA-modified epoxy acrylates are specifically suited for high-wear UV-cured applications on wood, metal, and plastics where linear anhydrides fail to provide adequate surface protection[3].

XLogP3

0.8

UNII

W9Q4666NOS

GHS Hazard Statements

Aggregated GHS information provided by 120 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

935-79-5

Wikipedia

Cis-tetrahydrophthalic anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-: ACTIVE

Dates

Last modified: 08-15-2023

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